5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine
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Overview
Description
5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2 and a molecular weight of 232.71 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to a benzene ring with two amine groups. It is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine typically involves the reaction of 5-chloro-4-methylbenzene-1,2-diamine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, and requires a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups in place of the chloro group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methyl-N1-phenylbenzene-1,2-diamine: Similar structure but with different positions of the chloro and methyl groups.
5-Chloro-4-methylbenzene-1,2-diamine: Lacks the phenyl group, leading to different reactivity and applications.
N1-Phenylbenzene-1,2-diamine: Lacks the chloro and methyl groups, resulting in different chemical properties.
Uniqueness
5-Chloro-4-methyl-N1-phenylbenzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H13ClN2 |
---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H13ClN2/c1-9-7-12(15)13(8-11(9)14)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 |
InChI Key |
DMFJAIJYTPZVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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